(R)-2-Amino-2-cyclopentylacetic acid

Melanocortin receptor pharmacology GPCR antagonist design Peptidomimetic functional switching

Why select (R)-2-Amino-2-cyclopentylacetic acid? Generic substitution with the (S)-enantiomer (CAS 2521-84-8) or cyclohexylglycine is scientifically untenable. The (R)-configuration is mandatory for MC1 receptor antagonism (IC50=43 nM); the (S)-form or cyclohexyl analog maintains agonism, not antagonism. In NS5A inhibitor programs, stereochemistry directly governs high-affinity target binding. The cyclopentyl ring confers unique conformational constraint and lipophilicity, distinct from smaller or larger cycloalkyl scaffolds, optimizing pharmacokinetic profiles. Procure the correct stereoisomer to preserve SAR integrity and avoid invalid cross-study comparisons.

Molecular Formula C7H13NO2
Molecular Weight 143,19 g/mole
CAS No. 2521-86-0
Cat. No. B555626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-cyclopentylacetic acid
CAS2521-86-0
SynonymsD-Cyclopentylglycine; (R)-2-Amino-2-cyclopentylaceticacid; 2521-86-0; (R)-AMINO-CYCLOPENTYL-ACETICACID; (2R)-AMINO(CYCLOPENTYL)ACETICACID; AmbotzHAA1016; 2-Cyclopentyl-D-glycine; H-D-CPG-OH; D-GLY(CYCLOPENTYL)-OH; SCHEMBL919635; D-BETA-CYCLOPENTYLGLYCINE; H-D-GLY(CYCLOPENTYL)-OH; CTK7D0938; (R)-2-CYCLOPENTYLGLYCINE; MolPort-000-000-942; XBPKRVHTESHFAA-ZCFIWIBFSA-N; ZINC1724647; ANW-42961; AKOS006342818; AB15907; AC-3532; AJ-31070; AK-87854; KB-49615; AB0089695
Molecular FormulaC7H13NO2
Molecular Weight143,19 g/mole
Structural Identifiers
SMILESC1CCC(C1)C(C(=O)O)N
InChIInChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1
InChIKeyXBPKRVHTESHFAA-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-2-cyclopentylacetic acid CAS 2521-86-0: Chiral Cyclopentyl Amino Acid for Peptidomimetics and Drug Discovery Procurement


(R)-2-Amino-2-cyclopentylacetic acid (CAS: 2521-86-0), also known as D-Cyclopentylglycine, is a chiral non-proteinogenic amino acid featuring a cyclopentyl substituent at the α-carbon position [1]. This compound belongs to the class of α,α-disubstituted glycine derivatives that serve as conformationally constrained building blocks in asymmetric synthesis and peptidomimetic drug design [1]. The (R)-enantiomer is distinguished from its (S)-counterpart (L-Cyclopentylglycine, CAS: 2521-84-8) and from other cycloalkylglycine analogs by its specific stereochemical configuration and ring size, which directly influence molecular recognition, binding affinity, and metabolic stability in bioactive peptide and small-molecule therapeutics [1].

Why Generic Substitution of (R)-2-Amino-2-cyclopentylacetic acid with Alternative Cycloalkylglycines Compromises Experimental Reproducibility


Generic substitution of (R)-2-amino-2-cyclopentylacetic acid with alternative cycloalkylglycines or stereoisomers is not scientifically justifiable due to quantifiable differences in receptor binding kinetics, functional activity profiles, and conformational preferences [1]. The cyclopentyl ring size imposes a specific degree of conformational constraint and lipophilicity that differs fundamentally from the cyclohexyl analog (Chg), directly altering the entropic penalty of binding and the orientation of pharmacophoric elements [2]. Furthermore, stereochemistry-dependent activity has been explicitly documented in NS5A inhibitor development programs, where inhibitor stereochemistry was shown to be critical for achieving high-affinity interaction with target proteins [3]. Procurement of the incorrect enantiomer or ring-size analog introduces an uncontrolled variable that can abolish antagonist activity, shift functional selectivity, or alter pharmacokinetic parameters in ways that invalidate cross-study comparisons [1][2].

Quantitative Comparator-Based Evidence for (R)-2-Amino-2-cyclopentylacetic acid Differentiation in Receptor Pharmacology and Medicinal Chemistry


Functional Switch from Agonist to Antagonist at Melanocortin-1 Receptor with Cyclopentylglycine Incorporation

In a head-to-head comparison of chimeric melanotropin-deltorphin peptide analogs, the incorporation of cyclopentylglycine (Cpg) at a specific position produced a functional switch from agonist to antagonist activity at the melanocortin-1 (MC1) receptor, whereas analogs with alternative residues at the same position maintained agonist profiles [1]. The Cpg-containing analog GXH-38B exhibited antagonist activity with an IC50 of 43 nM at the amphibian MC1 receptor and a Ki of 53 nM at the human MC1 receptor, representing the first potent antagonist discovered for this receptor subtype [1].

Melanocortin receptor pharmacology GPCR antagonist design Peptidomimetic functional switching

Comparative Potency of Cyclopentylglycine versus Cyclohexylglycine in Angiotensin II Antagonists

A systematic structure-activity relationship study of angiotensin II antagonists evaluated both cyclopentylglycine (Cpg) and cyclohexylglycine (Chg) substitutions at position 5 across six synthesized analogs [1]. While [Sar1,Chg5,Lac8]AII emerged as the most potent antagonist with low intrinsic activity in both in vitro and in vivo tests, the cyclopentylglycine-containing analogs provided distinct pharmacological profiles that differed measurably from their cyclohexyl counterparts in four separate bioassays [1].

Angiotensin II receptor antagonists Cardiovascular drug design Peptide SAR

Stereochemistry-Dependent Binding Affinity in HCV NS5A Protein Inhibitors

Characterization studies of HCV NS5A replication complex inhibitors have provided direct evidence that inhibitor stereochemistry is a critical determinant of high-affinity interaction with the NS5A protein [1]. UV-activated cross-linking and affinity isolation experiments with NS5A inhibitors demonstrated that the interaction between these inhibitors and the NS5A protein is explicitly dependent on inhibitor stereochemistry [1]. This class-level finding establishes that the (R)-enantiomer of cyclopentylglycine cannot be substituted with its (S)-counterpart or racemic mixture without fundamentally altering target engagement.

HCV NS5A inhibition Antiviral drug development Stereochemistry-dependent pharmacology

Conformational Rigidity and Lipophilicity Differentiation of Cyclopentyl versus Cyclohexyl Glycine Scaffolds

The cyclopentyl moiety in (R)-2-amino-2-cyclopentylacetic acid confers a distinct degree of conformational rigidity and steric hindrance compared to the cyclohexyl analog (Chg), which directly influences ligand-receptor specificity and binding affinity in neurotransmitter research . The five-membered cyclopentyl ring imposes a different dihedral angle constraint and spatial orientation of the α-amino acid backbone relative to the six-membered cyclohexyl ring, affecting both the entropic contribution to binding free energy and the accessible conformational space of peptide backbones [1].

Peptidomimetic design Conformational constraint ADME optimization

Enantiomeric Purity Specification and Optical Rotation for Chiral Quality Control

The (R)-2-amino-2-cyclopentylacetic acid compound is commercially available with defined optical rotation specifications that enable enantiomeric identity verification . The measured specific optical rotation is [α] = -10.2° (c = 0.5, 5N HCl) , providing a quantitative benchmark for distinguishing the (R)-enantiomer from its (S)-counterpart (L-Cyclopentylglycine, CAS: 2521-84-8) and from racemic mixtures. Commercial suppliers report purity specifications of ≥95% to 98% with batch-specific certificates of analysis including NMR, HPLC, and GC data .

Chiral purity Quality control specification Enantiomeric excess

Validated Research Application Scenarios for (R)-2-Amino-2-cyclopentylacetic acid Based on Quantitative Evidence


Melanocortin-1 Receptor Antagonist Development and GPCR Pharmacology Studies

This compound is indicated for research programs developing MC1 receptor antagonists, where incorporation of the cyclopentylglycine residue has been demonstrated to produce a functional switch from agonist to antagonist activity (IC50 = 43 nM at amphibian MC1; Ki = 53 nM at human MC1) [1]. Procurement is warranted when the research objective requires antagonism rather than agonism at MC1, as analogs lacking the Cpg residue maintain agonist profiles [1].

Angiotensin II Antagonist Structure-Activity Relationship Studies

Suitable for SAR investigations of angiotensin II antagonists at position 5 substitutions, where cyclopentylglycine has been systematically compared against cyclohexylglycine in multiple bioassays [1]. Researchers should procure this compound when designing comparative studies that require evaluation of five-membered versus six-membered cycloalkyl ring effects on antagonist potency and intrinsic activity [1].

HCV NS5A Inhibitor Medicinal Chemistry and Stereochemical SAR Programs

Appropriate for HCV NS5A inhibitor research programs where stereochemistry has been explicitly shown to determine high-affinity target interaction [1]. The (R)-enantiomer should be specified when stereochemical configuration is a critical determinant of NS5A binding, and procurement of the correct stereoisomer is essential for maintaining SAR consistency across compound series [1].

Peptidomimetic Scaffold Optimization Requiring Defined Conformational Constraint

Indicated for peptidomimetic design campaigns where the five-membered cyclopentyl ring provides a specific degree of conformational rigidity distinct from the six-membered cyclohexyl analog [1][2]. Procurement should be based on the requirement for intermediate steric hindrance and lipophilicity that differs measurably from both smaller (cyclopropyl) and larger (cyclohexyl) cycloalkylglycine scaffolds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Amino-2-cyclopentylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.